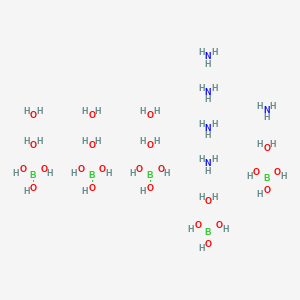

Azane;boric acid;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of azane;boric acid;octahydrate typically involves the reaction of ammonia with boric acid in the presence of water. The reaction can be represented as follows:

[ \text{NH}_3 + \text{H}_3\text{BO}_3 + 8\text{H}_2\text{O} \rightarrow \text{NH}_3 \cdot \text{H}_3\text{BO}_3 \cdot 8\text{H}_2\text{O} ]

This reaction is usually carried out under controlled conditions to ensure the formation of the desired octahydrate form. The reaction conditions may include maintaining a specific temperature and pH to optimize the yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors where ammonia gas is bubbled through an aqueous solution of boric acid. The reaction mixture is then cooled to precipitate the octahydrate form, which is subsequently filtered and dried. The industrial process may also involve the use of catalysts to enhance the reaction rate and improve the efficiency of the production.

Análisis De Reacciones Químicas

Types of Reactions

Azane;boric acid;octahydrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions where the ammonia component is oxidized to form nitrogen oxides.

Reduction: Boric acid can be reduced to form boron hydrides under specific conditions.

Substitution: The hydrogen atoms in ammonia can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Nitrogen oxides (NO, NO₂)

Reduction: Boron hydrides (e.g., diborane)

Substitution: Various substituted amines depending on the reagents used

Aplicaciones Científicas De Investigación

Chemistry

Azane; boric acid; octahydrate serves as a reagent in various chemical reactions, including:

- Synthesis of Boron-Containing Compounds : It is utilized in the preparation of various organoboron compounds, which are essential in organic synthesis.

- Catalysis : The compound acts as a catalyst in several organic transformations, enhancing reaction rates and selectivity.

Biology

Research indicates that azane; boric acid; octahydrate possesses potential antimicrobial properties. It has been studied for its effects on:

- Antifungal Activity : The compound inhibits biofilm formation and hyphal transformation in Candida albicans, a critical factor in its virulence. This property is particularly relevant in treating infections caused by azole-resistant yeast strains .

Medicine

In medical applications, azane; boric acid; octahydrate is explored for:

- Drug Delivery Systems : Its unique properties may facilitate the development of new drug delivery mechanisms.

- Therapeutic Agent : Ongoing research aims to evaluate its efficacy in treating various conditions, including recurrent vulvovaginal candidiasis .

Manufacturing

Azane; boric acid; octahydrate finds applications in several manufacturing processes:

- Self-Healing Polymers : It is used in the production of materials that can repair themselves upon damage.

- Hydrogels : The compound contributes to the development of hydrogels used in various biomedical applications.

Food Industry

In the food industry, boric acid derivatives are utilized for:

- Preservation : It helps maintain the freshness of seafood by inhibiting enzymatic reactions that lead to spoilage .

- Food Processing : The compound enhances the texture and quality of food products.

Case Study 1: Treatment of Vulvovaginal Candidiasis

A study compared the effectiveness of azane; boric acid; octahydrate against conventional antifungal treatments for vulvovaginal candidiasis. Results indicated a mycologic cure rate ranging from 40% to 100%, with significant outcomes reported in multiple case series . Patients showed a preference for boric acid due to its cost-effectiveness and fewer side effects compared to traditional treatments.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that solutions containing azane; boric acid; octahydrate exhibited potent antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. This finding supports its use as an alternative treatment option where antibiotic resistance is a concern .

Mecanismo De Acción

The mechanism of action of azane;boric acid;octahydrate involves the interaction of its components with various molecular targets. For instance, boric acid can inhibit biofilm formation and hyphal transformation in Candida albicans, which are critical virulence factors . The ammonia component can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

Ammonium borate: Similar in that it contains both ammonia and boron, but differs in its hydration state and specific chemical properties.

Boric acid monohydrate: Contains boric acid with one molecule of water, differing in its hydration state.

Ammonium tetrafluoroborate: Contains ammonia and boron but with different anionic components.

Uniqueness

Azane;boric acid;octahydrate is unique due to its specific hydration state, which influences its chemical reactivity and physical properties. The presence of eight water molecules can affect its solubility, stability, and interactions with other compounds, making it distinct from other boron-containing compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium metaborate octahydrate (NaBO₂·8H₂O), and how can purity be verified?

- Methodological Answer : Sodium metaborate octahydrate can be synthesized via acid-base reactions, such as neutralizing sodium hydroxide with boric acid under controlled hydration conditions. For purity verification:

- Use X-ray diffraction (XRD) to confirm crystallinity and phase identity .

- Thermogravimetric analysis (TGA) quantifies water content and thermal stability .

- Inductively coupled plasma optical emission spectroscopy (ICP-OES) ensures stoichiometric ratios of Na and B .

Q. How can researchers design experiments to study boron uptake in agricultural systems using boric acid derivatives?

- Methodological Answer :

- Employ split-plot randomized block designs to test soil vs. foliar boron application. For example:

- Main plots: Soil treatments (e.g., boric acid, sodium tetraborate).

- Sub-plots: Foliar treatments (e.g., 0–1200 g ha⁻¹ boric acid).

- Replicate 4x to account for field variability .

- Measure boron accumulation in plant tissues via atomic absorption spectroscopy (AAS) and correlate with yield metrics.

Q. What analytical techniques are recommended for characterizing boric acid’s acid-base behavior in aqueous solutions?

- Methodological Answer :

- Conduct pH titrations with standardized HCl/NaOH to determine dissociation constants (pKa).

- Use Raman or FTIR spectroscopy to identify polyborate species (e.g., B₃O₃(OH)₄⁻) formed at varying concentrations .

- Reference computational models (e.g., Density Functional Theory) to validate experimental observations .

Advanced Research Questions

Q. How can contradictions in boric acid’s toxicological data (e.g., reproductive effects in animal models) be resolved?

- Methodological Answer :

- Dose-response analysis : Compare studies using in ovo administration (e.g., 50–200 mg/kg in avian embryos ) vs. oral supplementation in mammals (e.g., 100–300 mg/kg in rats ).

- Mechanistic studies : Perform histopathological stereology on testes/kidneys and quantify oxidative stress markers (e.g., malondialdehyde, glutathione peroxidase) to isolate organ-specific toxicity .

- Meta-analysis : Apply statistical weighting to account for species-specific susceptibility and exposure duration .

Q. What experimental strategies address gaps in thermal physics data for boric acid in nuclear reactor accident models?

- Methodological Answer :

- Expand concentration ranges (e.g., 0–12,000 ppm B) under high-temperature (100–300°C) and high-pressure (7–15 MPa) conditions to simulate VVER reactor emergencies .

- Measure viscosity and thermal conductivity using capillary viscometers and transient hot-wire methods, respectively .

- Validate data against computational fluid dynamics (CFD) models to predict crystallization thresholds in coolant systems.

Q. How can researchers optimize boron-based energy storage materials while mitigating hygroscopic instability in octahydrate forms?

- Methodological Answer :

- Doping strategies : Incorporate hydrophobic additives (e.g., graphene oxide) during synthesis to reduce water absorption .

- In situ characterization : Use synchrotron X-ray diffraction to monitor structural changes during hydration/dehydration cycles.

- Electrochemical testing : Evaluate charge-discharge cycles in coin cells to assess capacity retention under controlled humidity .

Q. What methodologies reconcile discrepancies in boron isotope fractionation during borate mineral formation?

- Methodological Answer :

- Isotope tracing : Conduct laboratory precipitation experiments with ¹⁰B/¹¹B-enriched boric acid and analyze via multi-collector ICP-MS .

- Geochemical modeling : Integrate PHREEQC simulations to account for pH, temperature, and ionic strength effects on isotope partitioning .

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility when reporting boric acid synthesis and characterization?

- Guidelines :

- Document reaction conditions (temperature, pH, stirring rate) and purification steps (e.g., recrystallization solvents) .

- Provide raw spectral data (XRD, FTIR) in supplementary materials with baseline corrections .

- Cross-validate results with independent techniques (e.g., NMR for boron coordination geometry) .

Q. What statistical approaches are recommended for analyzing contradictory data in boron bioavailability studies?

- Guidelines :

Propiedades

IUPAC Name |

azane;boric acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BH3O3.5H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;5*1H3;8*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZOOZIZBZDVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.O.O.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H46N5O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.